structure elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
structure elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Introduction
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural characterization of novel pyrazole analogues is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and quality. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific pyrazole derivative, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, demonstrating an integrated, self-validating workflow that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.
Molecular Structure and Analytical Strategy
The first step in any elucidation process is to propose a candidate structure based on the synthetic route. The target molecule, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, consists of a central 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with a methyl propanoate side chain.
Figure 1: Proposed Structure and Numbering A diagram of the target molecule with atoms numbered for spectroscopic assignment.
Our analytical strategy is designed to confirm this structure by systematically probing its molecular weight, functional groups, and atomic connectivity. This integrated approach ensures that data from each technique corroborates the others, leading to a confident and final assignment.
Figure 2: Structure Elucidation Workflow A logical workflow for confirming the molecular structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry is the first crucial step, providing the molecular weight of the compound, which is essential for determining its molecular formula. Electron Ionization (EI) is a common technique that not only provides the molecular ion (M⁺˙) but also induces predictable fragmentation, offering preliminary structural clues. The fragmentation patterns of pyrazole derivatives are well-documented and often involve cleavage of the pyrazole ring or its substituents.[3][4][5]
Expected Data: The molecular formula is C₁₀H₁₆N₂O₂. The exact mass is 196.1212 g/mol . The nominal molecular weight is 196 g/mol . We expect to see a molecular ion peak [M]⁺ at m/z = 196. Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire ester functionality.
Figure 3: Predicted Mass Spectrometry Fragmentation Key fragmentation pathways for the target molecule.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
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Data Interpretation: The resulting mass spectrum should prominently feature the molecular ion peak at m/z 196. The presence of peaks at m/z 165 (loss of a methoxy radical) and 137 (loss of the carbomethoxy radical) would provide strong evidence for the methyl ester functionality. A peak at m/z 123 would correspond to the remaining pyrazole-ethyl fragment, confirming the core structure.
Infrared Spectroscopy: Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the N-H bond of the pyrazole, the C=O bond of the ester, and the C=N bond of the pyrazole ring. The N-H stretch in pyrazoles is known to be broad and shifted to lower wavenumbers due to strong intermolecular hydrogen bonding.[6]
Expected Data:
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~3150 cm⁻¹ (broad): N-H stretch from the pyrazole ring.
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~2950 cm⁻¹ (medium): Aliphatic C-H stretching from methyl and methylene groups.
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~1735 cm⁻¹ (strong): C=O stretch from the saturated ester.[7]
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~1590 cm⁻¹ (medium): C=N stretch within the pyrazole ring.[8]
-
~1150 cm⁻¹ (strong): C-O stretch from the ester.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
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Scan: Collect the spectrum, typically over a range of 4000–600 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
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Background: A background spectrum of the clean, empty ATR crystal should be taken prior to the sample scan.
Data Interpretation: The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. A broad absorption above 3100 cm⁻¹ confirms the N-H group, and a medium intensity peak near 1590 cm⁻¹ supports the presence of the pyrazole's C=N bond. This collective data strongly validates the key functional components of the proposed structure.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen and carbon atoms and their connectivity. For methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, ¹H NMR will reveal the number of distinct proton types, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR will identify all unique carbon atoms. Finally, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) will be used to piece the puzzle together, confirming the precise connectivity of the atoms.
¹H NMR Spectroscopy
Expected Spectrum: The structure has 6 distinct proton environments.
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Pyrazole N-H: A broad singlet, typically downfield, due to its acidic nature and hydrogen bonding.
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Ester O-CH₃: A sharp singlet, as there are no adjacent protons. Its chemical shift is characteristic of methoxy groups attached to a carbonyl.[9]
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Pyrazole C-CH₃ (x2): Two sharp singlets for the two methyl groups on the pyrazole ring. They are not chemically equivalent.
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Propanoate -CH₂-CH₂-: Two triplets, forming a classic ethyl pattern. The methylene group adjacent to the pyrazole ring (C8-H₂) and the one adjacent to the carbonyl group (C9-H₂) will couple to each other.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N1-H | ~12.0 | Broad Singlet | 1H | Acidic proton, H-bonding[10] |
| C13-H₃ (O-CH₃) | ~3.65 | Singlet | 3H | Typical for methyl ester[9] |
| C9-H₂ (-CH₂CO) | ~2.80 | Triplet | 2H | Deshielded by C=O, coupled to C8-H₂ |
| C8-H₂ (Py-CH₂) | ~2.50 | Triplet | 2H | Coupled to C9-H₂ |
| C6/C7-H₃ (Py-CH₃) | ~2.20 | Singlet | 6H | Two methyl groups on pyrazole ring[11][12] |
¹³C NMR Spectroscopy
Expected Spectrum: The molecule possesses 8 unique carbon environments (the two pyrazole methyl carbons may be very close or equivalent depending on tautomerism in solution, but are treated as distinct here).
| Assignment | Predicted δ (ppm) | Rationale |
| C10 (C=O) | ~173.0 | Ester carbonyl carbon |
| C3/C5 (Py C-CH₃) | ~145.0 | Substituted pyrazole carbons[13][14] |
| C4 (Py C-CH₂) | ~112.0 | Substituted pyrazole C4 is upfield[15] |
| C13 (O-CH₃) | ~51.5 | Methyl ester carbon |
| C9 (-CH₂CO) | ~34.0 | Methylene adjacent to carbonyl |
| C8 (Py-CH₂) | ~20.0 | Methylene adjacent to pyrazole ring |
| C6/C7 (Py-CH₃) | ~11.0 | Pyrazole methyl carbons[12][14] |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16 scans.
-
Set the spectral width to cover a range from -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
2D COSY Acquisition: Acquire a standard gradient-selected COSY experiment to map ¹H-¹H couplings.
-
2D HSQC Acquisition: Acquire a standard gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.
Data Interpretation of 2D NMR:
-
COSY: A crucial cross-peak will be observed between the triplet at ~2.80 ppm (C9-H₂) and the triplet at ~2.50 ppm (C8-H₂). This definitively establishes the connectivity of the -CH₂-CH₂- fragment in the propanoate side chain. No other correlations are expected for this simple structure, confirming the isolation of the different spin systems.
-
HSQC: This experiment will link each proton signal to its directly attached carbon. For example:
-
The singlet at ~3.65 ppm will correlate with the carbon at ~51.5 ppm (O-CH₃).
-
The singlets at ~2.20 ppm will correlate with the carbon(s) at ~11.0 ppm (Py-CH₃).
-
The triplets at ~2.80 ppm and ~2.50 ppm will correlate with their respective methylene carbons at ~34.0 ppm and ~20.0 ppm.
-
Conclusion: A Unified Structural Assignment
By integrating the data from all analytical techniques, a definitive and self-validating structural proof is achieved. Mass spectrometry confirms the molecular formula of C₁₀H₁₆N₂O₂. IR spectroscopy identifies the required N-H, C=O, and C=N functional groups. ¹H and ¹³C NMR provide the precise count and chemical environment of each hydrogen and carbon atom. Finally, 2D NMR experiments unequivocally establish the atomic connectivity, confirming the link between the propanoate side chain and the 4-position of the 3,5-dimethyl-1H-pyrazole core. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a critical requirement for its advancement in research and development.
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